

AOH1160: A Targeted Approach to Disrupting Homologous Recombination in Cancer Cells

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Compound of Interest

Compound Name: AOH1160

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a critical protein for DNA replication and repair.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism by which **AOH1160** selectively targets a cancer-associated isoform of PCNA (caPCNA) to disrupt homologous recombination (HR), a key DNA double-strand break repair pathway. We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, DNA repair, and drug development.

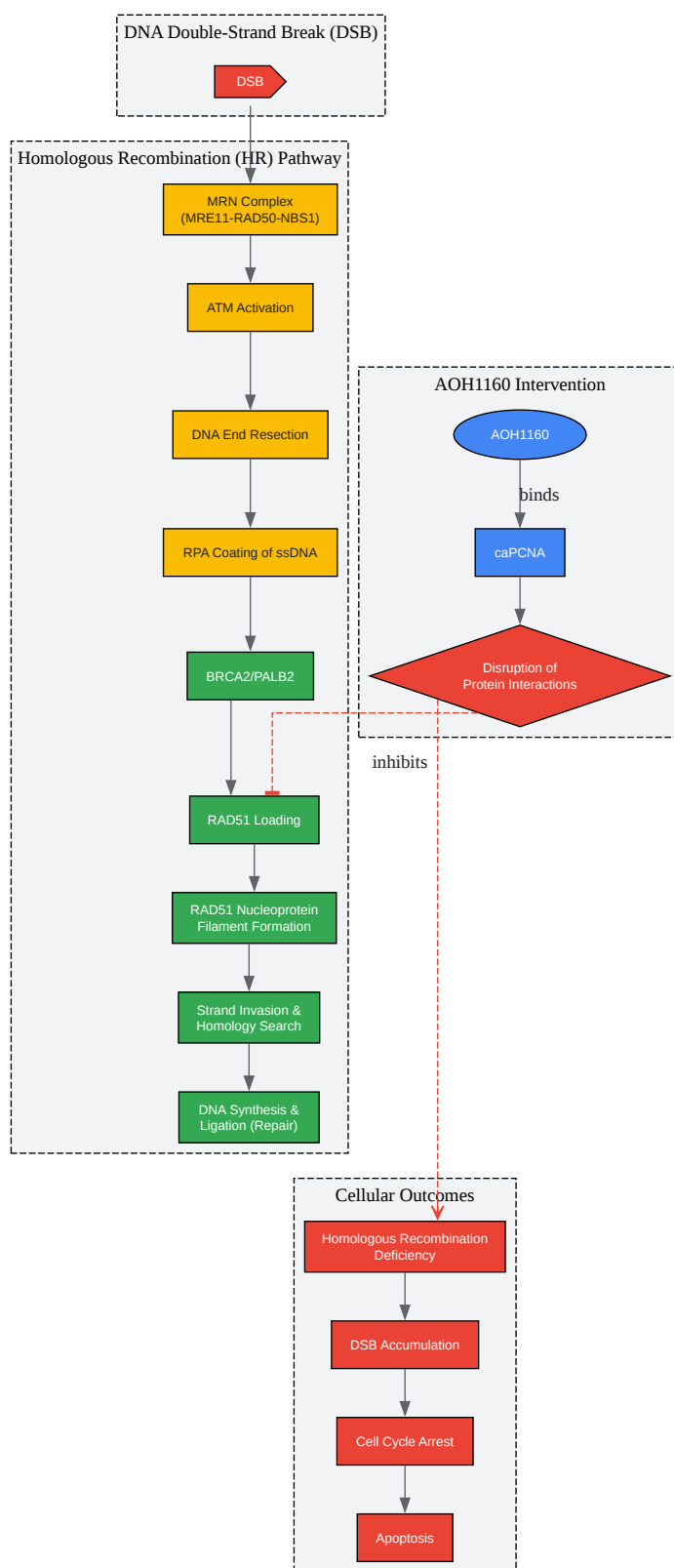
Introduction: The Role of PCNA in Homologous Recombination

Proliferating cell nuclear antigen (PCNA) is a scaffold protein that encircles DNA, acting as a crucial hub for numerous proteins involved in DNA replication and repair.[6] In the context of DNA double-strand breaks (DSBs), PCNA plays a significant role in the coordination of homologous recombination (HR), an error-free repair mechanism essential for maintaining genomic integrity. A cancer-associated isoform of PCNA, termed caPCNA, has been identified and is characterized by a structurally altered region between amino acids L126 and Y133.[1][2][5] This alteration presents a unique therapeutic window for selectively targeting cancer cells.

AOH1160 was developed to specifically bind to this altered region of caPCNA, thereby interfering with its functions in DNA repair.[1][2][5]

Mechanism of Action: AOH1160-Mediated Inhibition of Homologous Recombination

AOH1160 exerts its anti-cancer effects by inducing replication stress and inhibiting HR-mediated DNA repair.[1][2][3][4][5] By binding to caPCNA, **AOH1160** disrupts the interaction of PCNA with key HR proteins, such as RAD51 and BRCA1. This interference prevents the proper formation of the RAD51 nucleoprotein filament, a critical step for strand invasion and homology search during HR. The resulting HR deficiency leads to the accumulation of unresolved DSBs, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]



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Caption: **AOH1160** inhibits homologous recombination by targeting caPCNA.

Quantitative Assessment of AOH1160's Effect on Homologous Recombination

The inhibitory effect of **AOH1160** on homologous recombination has been quantified using the DR-GFP reporter assay. This assay measures the efficiency of HR-mediated repair of a DSB induced by the I-SceI endonuclease.

Concentration of AOH1160	% of HR-mediated DSB Repair (relative to control)
0 nM (Control)	100%
100 nM	~80%
250 nM	~60%
500 nM	~40%
1000 nM	~25%

Data is estimated from the graphical representation in Gu et al., 2018.[2]

Experimental Protocols

DR-GFP Homologous Recombination Assay

This protocol is adapted from the methodology described in Gu et al., 2018.[2]



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